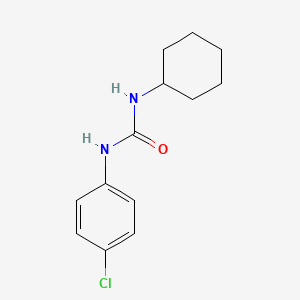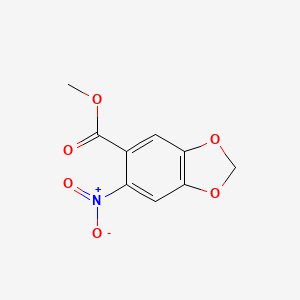
1-(4-Chlorophenyl)-3-cyclohexylurea
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-cyclohexylurea, also known as CPPU, is a synthetic plant growth regulator that is widely used in agricultural applications. CPPU belongs to the family of phenylurea compounds, which are known for their ability to enhance plant growth and development. CPPU is a potent cytokinin-like compound that stimulates cell division and differentiation in plants, leading to increased yield and quality of crops.
Applications De Recherche Scientifique
Enzyme Inhibition and Mercury Sensing
1-(4-Chlorophenyl)-3-cyclohexylurea is structurally related to certain thiourea derivatives, which have been studied for their enzyme inhibitory properties and potential as mercury sensors. For instance, compounds structurally similar to this compound have shown efficacy in inhibiting acetylcholinesterase and butyrylcholinesterase. Additionally, these compounds have been explored for their ability to detect toxic metals like mercury using spectrofluorimetric techniques (Rahman et al., 2021).
Metabolism Studies
Research on derivatives of this compound has also delved into their metabolic pathways. One study focused on the metabolism of 3-(4-chlorophenyl)-1-methylurea in cotton plants, revealing insights into how these compounds break down and their transformation products. This type of research is crucial for understanding the environmental and biological impact of such chemicals (Tanaka, Swanson, Frear, 1972).
Crystal Structure Analysis
The structural analysis of compounds related to this compound has been a significant area of research. For example, studies on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which include variants with a 4-chlorophenyl group, have provided detailed insights into their crystal structures. This research helps in understanding the molecular conformation and potential applications of these compounds (Özer et al., 2009).
Chemical Synthesis and Reactivity
Studies have also focused on the synthesis and reactivity of compounds structurally related to this compound. For instance, research on the formation of 1,2-dioxanes using tris(2,4-pentanedionato)-manganese(iii) involved derivatives with a 4-chlorophenyl component. This type of research is fundamental for developing new synthetic methods and understanding chemical reactivity (Nishino et al., 1991).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLXMYNUQCOEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286021 | |
| Record name | 1-(4-chlorophenyl)-3-cyclohexylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72802-46-1 | |
| Record name | NSC43474 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-chlorophenyl)-3-cyclohexylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72802-46-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[2-(Phenylmethoxy)ethyl]pyridine](/img/structure/B3056541.png)
![Acetic acid, 2,2'-[1,4-phenylenebis(methylenethio)]bis-](/img/structure/B3056542.png)
![{[(4-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B3056545.png)
![N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B3056547.png)

